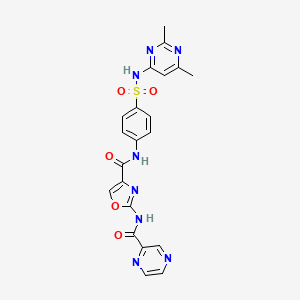

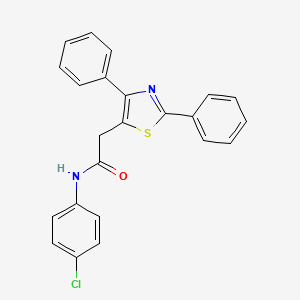

![molecular formula C26H26N4O4S B2551396 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 394229-50-6](/img/structure/B2551396.png)

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-substituted imidazolylbenzamides, including compounds with a structure similar to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, has been explored in various studies. One such study describes the synthesis of a range of N-substituted imidazolylbenzamides and benzene-sulfonamides, demonstrating that the 1H-imidazol-1-yl moiety can effectively replace the methylsulfonylamino group to produce class III electrophysiological activity . Another study presents a visible-light-driven sulfonylation/cyclization method to create sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones, which could be related to the synthesis of the compound due to the involvement of sulfonylation and cyclization steps .

Molecular Structure Analysis

The molecular structure of N-substituted imidazolylbenzamides plays a crucial role in their biological activity. The presence of the imidazolyl group is significant, as it has been shown to contribute to the electrophysiological activity of these compounds . Additionally, the study on ring-chain isomerism of related compounds indicates that the structure can vary between a chain and a ring form depending on the substitution at the nitrogen atom, which could influence the biological activity and stability of the compound .

Chemical Reactions Analysis

The chemical reactions involving N-substituted imidazolylbenzamides are not extensively detailed in the provided papers. However, the synthesis methods described suggest that these compounds can undergo reactions such as sulfonylation and cyclization under certain conditions, such as visible light irradiation . These reactions are important for modifying the molecular structure and potentially enhancing the biological activity of the compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide are not detailed in the provided papers, the studies do suggest that the N-substituted imidazolylbenzamides have properties that make them potent selective class III agents, with implications for their solubility, stability, and biological activity . The synthesis of related benzamide derivatives also indicates potential biological applications, such as inhibition of various enzymes, which is indicative of their chemical reactivity and interaction with biological targets .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Screening

Compounds with similar structures have been synthesized and screened for various biological and pharmacological activities. For instance, the synthesis of bioactive molecules comprising sulphonamido quinazolinyl imidazole derivatives for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities has been reported (Patel et al., 2009). This indicates the potential of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide in similar applications due to its structural similarity.

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides or benzene-sulfonamides has shown that compounds with imidazole moieties can exhibit significant cardiac electrophysiological activity, suggesting potential applications in the development of selective class III agents for arrhythmias (Morgan et al., 1990).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their corrosion inhibition properties on steel in acidic environments, demonstrating the application of similar compounds in industrial processes to prevent corrosion (Yadav et al., 2016).

Antioxidant and Antiradical Activity

The antioxidant activity of compounds containing biphenyl and imidazobenzimidazole derivatives highlights the potential of similar chemical structures in developing new antioxidants (Spasov et al., 2022).

Antimalarial and Potential COVID-19 Applications

Some anthranilic acid derivatives, which share structural features with the compound , have been investigated for their antimalarial activity and explored for potential applications against COVID-19 through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Propiedades

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O4S/c1-17-15-30(16-18(2)34-17)35(32,33)22-13-9-20(10-14-22)26(31)27-21-11-7-19(8-12-21)25-28-23-5-3-4-6-24(23)29-25/h3-14,17-18H,15-16H2,1-2H3,(H,27,31)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXOAZMTYPJJMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride](/img/structure/B2551317.png)

![N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B2551318.png)

![4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid](/img/structure/B2551320.png)

![N-[1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethyl]prop-2-enamide](/img/structure/B2551322.png)

![(2,6-Dimethylmorpholin-4-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2551326.png)

![N-(2-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2551328.png)